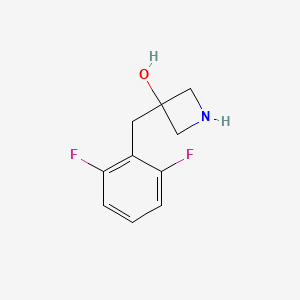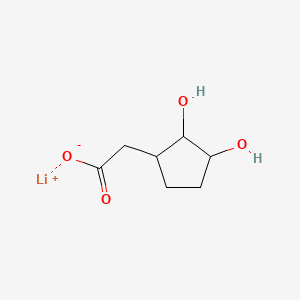![molecular formula C8H18Cl2N2 B13537031 (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1195065-06-5](/img/structure/B13537031.png)
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic compound known for its unique structural properties. It is often used as a starting material for the synthesis of chiral diazabicyclic ligands and as a precursor in the preparation of various derivatives that serve as catalysts in asymmetric catalysis reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the epimerization and lactamization of functionalized (2S,4R)-4-aminoproline methyl esters. This process is promoted by a strong base and involves the formation of bridged lactam intermediates . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can serve as intermediates or final products in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
Mécanisme D'action
The mechanism by which (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. As a chiral ligand, it can coordinate with metal ions to form complexes that catalyze specific reactions. The compound’s structure allows it to participate in stereoselective processes, enhancing the efficiency and selectivity of the reactions it catalyzes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide: A similar compound with a different counterion, used in similar applications.
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane: Another derivative used as a chiral ligand.
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride: A related compound with a different bicyclic structure.
Uniqueness
The uniqueness of (1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride lies in its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in asymmetric catalysis and other applications where chiral properties are essential.
Propriétés
Numéro CAS |
1195065-06-5 |
|---|---|
Formule moléculaire |
C8H18Cl2N2 |
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
(1S,4S)-2-propan-2-yl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-6(2)10-5-7-3-8(10)4-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t7-,8-;;/m0../s1 |
Clé InChI |
CRJMUPUESUOYEQ-FOMWZSOGSA-N |
SMILES isomérique |
CC(C)N1C[C@@H]2C[C@H]1CN2.Cl.Cl |
SMILES canonique |
CC(C)N1CC2CC1CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


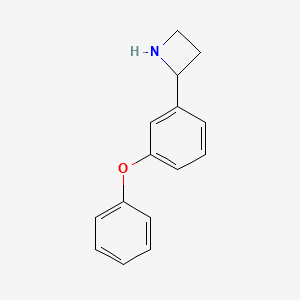


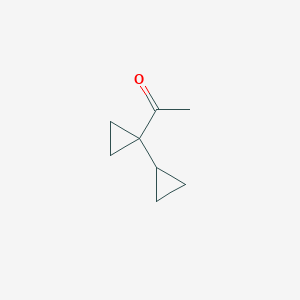
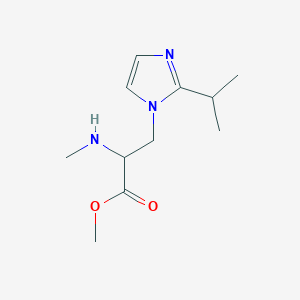
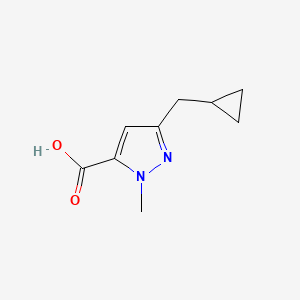

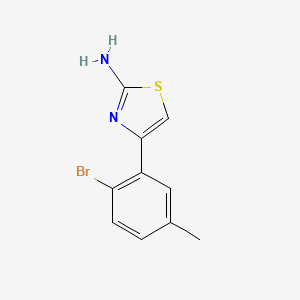
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)

![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
